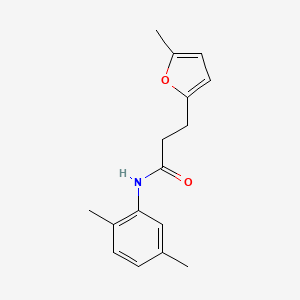

N-(2,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide

Description

N-(2,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide is a synthetic amide derivative characterized by a 2,5-dimethylphenyl group linked via a propanamide chain to a 5-methylfuran-2-yl moiety. The compound’s design incorporates substituents that modulate lipophilicity, electronic properties, and steric effects, which are critical for biological interactions.

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-11-4-5-12(2)15(10-11)17-16(18)9-8-14-7-6-13(3)19-14/h4-7,10H,8-9H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADXBQQQJODFTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CCC2=CC=C(O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101328646 | |

| Record name | N-(2,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101328646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203545 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

874465-03-9 | |

| Record name | N-(2,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101328646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide typically involves the reaction of 2,5-dimethylphenylamine with 3-(5-methylfuran-2-yl)propanoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields amines.

Substitution: Results in halogenated derivatives.

Scientific Research Applications

N-(2,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aromatic Substituents

Compounds sharing the N-(disubstituted-phenyl)propanamide scaffold but differing in substituent positions or functional groups provide insights into structure-activity relationships (SAR):

Key Observations :

- Substituent Position : The 2,5-dimethylphenyl group (as in the target compound and 7f) enhances metabolic stability compared to 3,5-dimethyl isomers, likely due to reduced steric hindrance and optimized lipophilicity.

- Functional Group Impact : Replacement of the furan moiety with a hydroxynaphthalene group () increases PET-inhibiting activity, attributed to enhanced π-π stacking with photosynthetic enzymes.

Analogues with Heterocyclic Modifications

The substitution of the furan ring with other heterocycles alters pharmacological profiles:

Key Observations :

- Thiadiazole vs. Furan : The thiadiazole-containing analog exhibits lower molecular weight (308 vs. ~289) but lacks reported bioactivity, suggesting the furan group may be critical for target engagement.

- Oxazole Derivatives : Oxazole analogs (e.g., in ) prioritize compact structures but sacrifice functional diversity compared to the furan-propanamide scaffold.

Antimicrobial Potential

Compound 7f, featuring a thiazole-oxadiazole-sulfanyl chain, shows antimicrobial activity linked to its ability to disrupt bacterial membrane integrity. The target compound’s furan moiety, a known bioisostere for thiophene, may confer comparable activity through analogous mechanisms.

Biological Activity

N-(2,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anticonvulsant effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 275.35 g/mol. Its structure comprises a dimethylphenyl group and a furan moiety, which are believed to contribute significantly to its biological activity. The presence of both aromatic and heterocyclic groups allows for diverse interactions with biological targets.

Anticonvulsant Activity

Research into the anticonvulsant properties of this compound indicates promising results. A study utilizing quantitative structure-activity relationship (QSAR) modeling has suggested that this compound may effectively modulate enzyme activities or receptor functions associated with seizure activity. The study analyzed a dataset of 80 derivatives, revealing that certain structural features enhance anticonvulsant efficacy while minimizing neurotoxicity .

Table 1: QSAR Analysis of Anticonvulsant Activity

| Compound Name | pED50 | pTD50 | Notes |

|---|---|---|---|

| This compound | 3.25 | 3.00 | Moderate activity |

| 2-amino-N-benzyl-2-(5-methylfuran-2-yl)acetamide | 3.25 | 3.35 | Comparable activity |

| 2-acetamido-N-benzyl-2-(pyridin-4-yl)acetamide | 3.85 | 3.18 | Higher activity |

In this table, pED50 represents the negative logarithm of the effective dose for anticonvulsant activity, while pTD50 indicates the toxicity threshold.

The mechanism by which this compound exerts its effects is believed to involve interaction with specific molecular targets such as neurotransmitter receptors and ion channels. Preliminary studies suggest that it may influence gamma-aminobutyric acid (GABA) receptor activity, which plays a crucial role in neuronal excitability and seizure control.

Case Studies and Research Findings

A significant body of research has focused on the synthesis and biological evaluation of derivatives related to this compound. For instance:

- Anticonvulsant Screening : In vivo studies using the maximum electroshock seizure test (MES) on mice demonstrated that compounds structurally similar to this compound exhibited varying degrees of anticonvulsant activity with lower neurotoxicity compared to traditional antiepileptic drugs .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with various biological targets. These studies suggest that the compound can fit well into binding sites of GABA receptors, potentially enhancing inhibitory neurotransmission.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.